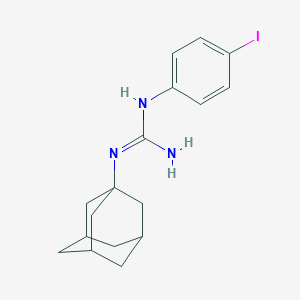
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine, also known as KW-6002, is a highly selective adenosine A2A receptor antagonist. It was first synthesized in 1995 by researchers at Kyowa Hakko Kogyo Co., Ltd. in Japan. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用機序
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are G protein-coupled receptors that are primarily expressed in the brain, but also in other tissues such as the heart, lungs, and immune system. The activation of adenosine A2A receptors has been implicated in various physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine blocks the activation of adenosine A2A receptors, which leads to a reduction in the downstream signaling pathways that are associated with the receptor. This, in turn, leads to the therapeutic effects of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine in various diseases.
生化学的および生理学的効果
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to have several biochemical and physiological effects. In Parkinson's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to improve motor function and reduce the side effects of levodopa. In Huntington's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to reduce the toxicity of mutant huntingtin protein. In cancer, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to inhibit the growth and metastasis of various types of cancer cells.
実験室実験の利点と制限
One of the main advantages of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine for lab experiments is its high selectivity for adenosine A2A receptors. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or pathways.
One of the limitations of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine for lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent and effective manner.
将来の方向性
There are several future directions for research on 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine. One area of research is to further investigate its potential therapeutic applications in Parkinson's disease, Huntington's disease, and cancer. Another area of research is to develop more effective methods for administering the compound to cells or animals. Finally, there is a need for more studies to investigate the long-term safety and efficacy of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine in humans.
合成法
The synthesis of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine involves several steps. The starting material is 1-(4-iodophenyl)guanidine, which is reacted with 1-adamantylamine in the presence of a base to form the desired product. The purity of the compound is then improved by recrystallization. The overall yield of the synthesis is around 20%.
科学的研究の応用
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is Parkinson's disease. Adenosine A2A receptors are highly expressed in the basal ganglia, which is the region of the brain that is most affected by Parkinson's disease. 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to improve motor function and reduce the side effects of levodopa, which is the main treatment for Parkinson's disease.
In addition to Parkinson's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has also been studied for its potential therapeutic applications in Huntington's disease and cancer. In Huntington's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to reduce the toxicity of mutant huntingtin protein, which is the underlying cause of the disease. In cancer, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to inhibit the growth and metastasis of various types of cancer cells.
特性
CAS番号 |
133985-85-0 |
|---|---|
製品名 |
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine |
分子式 |
C17H22IN3 |
分子量 |
395.28 g/mol |
IUPAC名 |
2-(1-adamantyl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-16(19)21-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H3,19,20,21) |
InChIキー |
BNRDJYCVXAIEIV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=C(C=C4)I |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=C(C=C4)I |
その他のCAS番号 |
133985-85-0 |
同義語 |
1-(4-iodophenyl)-3-(1-adamantyl)guanidine 1-(p-iodophenyl)-3-(1-adamantyl)guanidine I(125)-PIPAG N-(adamant-1-yl)-N'-(4-iodophenyl)guanidine PIPAG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



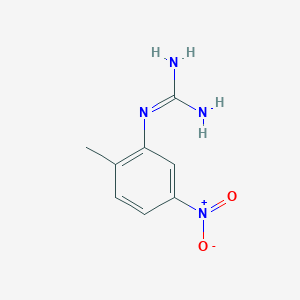
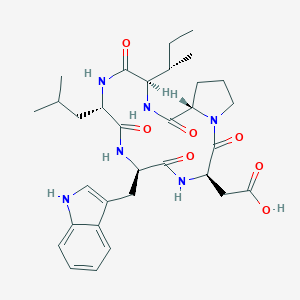
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)

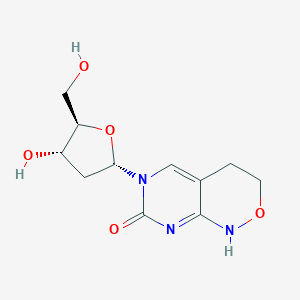
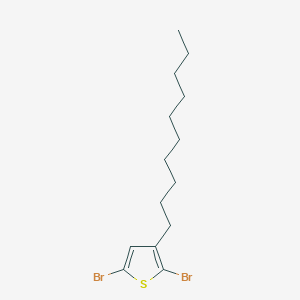
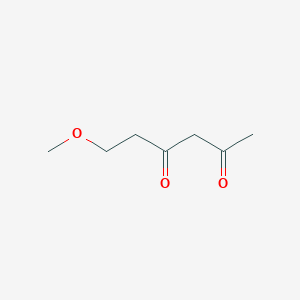
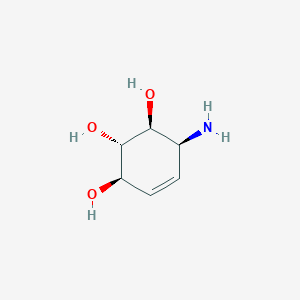

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
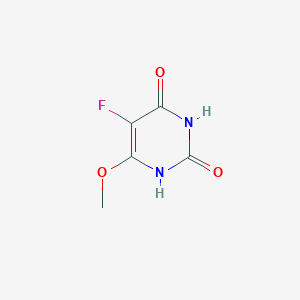
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)
